3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole
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Overview
Description
3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole is a complex organic compound characterized by its unique structural features. This compound contains multiple methoxy groups, a chloro substituent, and a benzodioxole moiety, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole ring system, followed by the introduction of the chloro and methoxy groups. The final step involves the formation of the dihydroisoxazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Cinnamodendron dinisii Schwanke essential oil: Used in the production of active nanocomposite film packaging for food conservation.
Uniqueness
3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22ClNO9 |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
3-(4-chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C22H22ClNO9/c1-25-13-6-10(16(26-2)21-17(13)29-8-31-21)5-11-7-12(24-33-11)14-15(23)19-22(32-9-30-19)20(28-4)18(14)27-3/h6,11H,5,7-9H2,1-4H3 |
InChI Key |
PSFWRNSHRNUBFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C4=C(C(=C5C(=C4Cl)OCO5)OC)OC)OC)OCO2 |
Origin of Product |
United States |
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